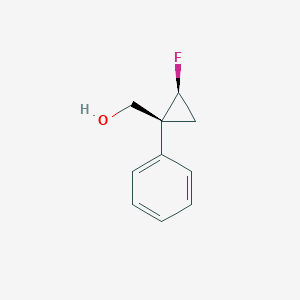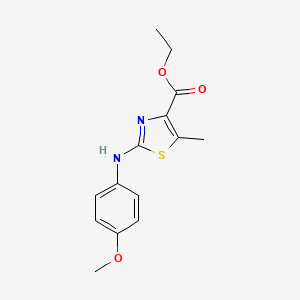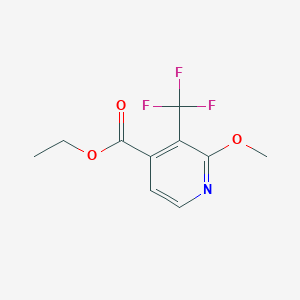
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Übersicht
Beschreibung
((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropyl compounds, which are known for their unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Organocatalysis
(1R,3S,4S)-2-Azanorbornyl-3-methanol, a compound synthesized from (R)-1-phenylethylamine, was used as a catalyst in the enantioselective epoxidation of α,β-enones. This process resulted in the formation of corresponding epoxides with high yields and enantioselectivities at room temperature.
Molecular Structure Analysis
(1-Fluorocyclopropyl)methanol was analyzed using microwave spectroscopy, highlighting its distinct molecular structure. The study revealed an internal hydrogen bond formed between the fluorine atom and the hydrogen atom of the hydroxyl group.
Chemical Reactivity and Transformations
Research on 1-fluoro-1-bromo-2-arylcyclopropanes provided insights into their chemical reactivity, showing distinct behaviors in the presence of bases and electrophilic agents, and highlighting the influence of electron-donor substituents.
Enzymatic Processes in Synthesis
The synthesis of enantiopure monofluorinated phenylcyclopropanes utilized lipase-catalyzed acylation and transesterification, demonstrating the effectiveness of enzymatic processes in producing stereochemically complex molecules.
Stereochemistry in Organic Synthesis
(2S,3S)-(+)-(3-Phenylcyclopropyl)Methanol is an example of a compound where stereochemistry plays a critical role in its synthesis, emphasizing the importance of stereochemical considerations in organic synthesis.
Fluorination Reactions
Studies on fluoroalkoxylation reactions revealed the influence of alkene and alcohol structures on the stereochemistry and rate of fluorination, showing the nuanced effects of molecular structure on chemical reactivity.
Antiviral Activity of Cyclopropanoid Nucleosides
Research on monofluorinated cyclopropanoid nucleosides explored their potential as antiviral agents, showing specific activity against certain viruses, and highlighting the role of fluorinated compounds in medicinal chemistry.
Eigenschaften
IUPAC Name |
[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCPVKXHJADEGK-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]1(CO)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)










